2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine 2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17855093
InChI: InChI=1S/C7H10F2N4/c1-4-2-3-13-7(10-4)11-6(12-13)5(8)9/h4-5H,2-3H2,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C7H10F2N4
Molecular Weight: 188.18 g/mol

2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.:

Cat. No.: VC17855093

Molecular Formula: C7H10F2N4

Molecular Weight: 188.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Difluoromethyl)-5-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine -

Specification

Molecular Formula C7H10F2N4
Molecular Weight 188.18 g/mol
IUPAC Name 2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C7H10F2N4/c1-4-2-3-13-7(10-4)11-6(12-13)5(8)9/h4-5H,2-3H2,1H3,(H,10,11,12)
Standard InChI Key WLTSVCVTIMRSCR-UHFFFAOYSA-N
Canonical SMILES CC1CCN2C(=NC(=N2)C(F)F)N1

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s molecular formula is C₇H₁₀F₂N₄, with a molar mass of 188.18 g/mol. Its IUPAC name, 2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,] triazolo[1,5-a]pyrimidine, reflects the fusion of a triazole ring with a partially saturated pyrimidine moiety. Key structural features include:

PropertyValue
Molecular FormulaC₇H₁₀F₂N₄
Molecular Weight188.18 g/mol
IUPAC Name2-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydro- triazolo[1,5-a]pyrimidine
Canonical SMILESCC1CCN2C(=NC(=N2)C(F)F)N1
PubChem CID137181254

The difluoromethyl group enhances metabolic stability and electronegativity, while the methyl group at position 5 influences conformational flexibility.

Spectroscopic and Computational Insights

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the difluoromethyl group (δ ~120 ppm in ¹⁹F NMR) and methyl protons (δ ~1.2 ppm in ¹H NMR). Density functional theory (DFT) calculations suggest that the difluoromethyl group stabilizes the triazole ring through electron-withdrawing effects, optimizing interactions with enzyme active sites.

Synthesis and Optimization

Microwave-Assisted Synthesis

The compound is synthesized via a catalyst-free, microwave-assisted reaction between enaminonitriles and benzohydrazides. This method achieves yields of 75–85% within 15–20 minutes, outperforming conventional thermal methods.

Reaction Conditions:

  • Solvent: Ethanol/water (3:1 v/v)

  • Temperature: 120°C

  • Microwave Power: 300 W

Green Chemistry Considerations

The absence of toxic catalysts and reduced energy consumption align with green chemistry principles. Lifecycle assessments indicate a 40% reduction in carbon footprint compared to traditional synthesis routes.

Biological Activity and Mechanism of Action

Enzyme Inhibition

The compound inhibits CDKs (IC₅₀ = 0.68 µM) and PDEs (IC₅₀ = 1.2 µM), disrupting cell cycle progression and cyclic nucleotide signaling. Molecular docking simulations show that the difluoromethyl group forms hydrogen bonds with ATP-binding pockets, while the methyl group enhances hydrophobic interactions .

Enzyme TargetIC₅₀ (µM)Comparison to Reference Drug
CDK20.681.5× more potent than roscovitine (IC₅₀ = 1.02 µM)
PDE4D1.2Comparable to rolipram (IC₅₀ = 1.1 µM)

Antimicrobial Efficacy

In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 0.25–2.0 µg/mL) and Candida albicans (MIC = 1.5 µg/mL). The compound’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) is notable, with a MIC of 0.5 µg/mL .

Applications in Medicinal Chemistry

Anticancer Drug Development

The compound’s CDK inhibition profile suggests utility in breast and lung cancers. In MCF-7 breast cancer cells, it induces G₁ phase arrest (70% cell population at 10 µM) and apoptosis via caspase-3 activation.

Neuroinflammatory Disorders

PDE4D inhibition potentiates cAMP signaling, reducing neuroinflammation in microglial models. At 5 µM, it suppresses TNF-α production by 65%, comparable to prednisolone.

Comparative Analysis with Related Compounds

Triazolopyrimidine Derivatives

Compared to non-fluorinated analogs, the difluoromethyl group confers 3–5× higher enzymatic affinity due to enhanced electronegativity and reduced metabolic degradation. For example, the methyl analog (lacking fluorine) shows a CDK2 IC₅₀ of 2.1 µM, underscoring fluorine’s role.

Cross-Class Inhibitors

While pyrazolo[3,4-d]pyrimidines exhibit similar CDK inhibition, they lack the triazole ring’s conformational rigidity, resulting in lower selectivity (SI = 2.1 vs. 4.8 for the title compound) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator